molecular formula C10H11BrClNO3 B1450359 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene CAS No. 1393441-78-5

1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene

Cat. No.: B1450359
CAS No.: 1393441-78-5
M. Wt: 308.55 g/mol
InChI Key: FYHHPPAZEKVUQM-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene” is a chemical compound with the CAS Number: 1393441-78-5. It has a molecular weight of 308.56 and its IUPAC name is 5-bromo-4-chloro-2-nitrophenyl isobutyl ether .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrClNO3/c1-6(2)5-16-10-3-7(11)8(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Properties and Structure Analysis

The research by Mroz et al. (2020) demonstrates the significance of anisotropic displacement parameters in compounds like 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene. Their study, focused on 1-(halomethyl)-3-nitrobenzene, highlights the complexities in both experimental and theoretical analysis of such compounds, emphasizing their structural intricacies (Mroz, Wang, Englert, & Dronskowski, 2020).

Photoelectrochemical Properties

Compton and Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, which shares a similar structural framework to this compound. Their study reveals the compound's reduction potential and the formation of radical anions under specific conditions, contributing to our understanding of its electrochemical behavior (Compton & Dryfe, 1994).

Electron Paramagnetic Resonance in Halonitrobenzenes

Kitagawa, Layloff, and Adams (1963) examined the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, pertinent to understanding the electron dynamics in compounds like this compound. Their study sheds light on the behavior of these compounds under various electrochemical conditions (Kitagawa, Layloff, & Adams, 1963).

Ring Halogenations in Polyalkylbenzenes

The research by Bovonsombat and Mcnelis (1993) on ring halogenations in polyalkylbenzenes, including compounds like 1-Bromo-2,5-pyrrolidinedione, offers insights into the chemical reactivity and potential synthesis pathways for structurally similar compounds like this compound (Bovonsombat & Mcnelis, 1993).

Nucleophilic Aromatic Substitution

Gold, Miri, and Robinson (1980) investigated the nucleophilic aromatic substitution reactions in compounds such as o-bromo- and p-chloro-nitrobenzenes. Their research is valuable for understanding how similar compounds to this compound might react under similar conditions (Gold, Miri, & Robinson, 1980).

Properties

IUPAC Name

1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3/c1-6(2)5-16-10-3-7(11)8(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHHPPAZEKVUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209158
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-78-5
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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